Cas no 76918-64-4 (Ethyl 4-amino-3-nitrobenzoate)
Ethyl 4-amino-3-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,4-amino-3-nitro-, ethyl ester
- ETHYL 4-AMINO-3-NITROBENZOATE
- 3-nitro-4-aminobenzoic acid ethyl ester
- 4-Amino-3-nitro-benzoesaeure-aethylester
- 4-amino-3-nitrobenzoic acid ethyl ester
- AmbkkkkK295
- Ethyl 3-nitro-4-aminobenzoate
- Benzoic acid, 4-amino-3-nitro-, ethyl ester
- HPCYANYWTUCLMH-UHFFFAOYSA-N
- AK326751
- 4-Amino-3-nitro-benzoic acid ethyl ester
- X5379
- DTXSID50998206
- EN300-6510658
- MFCD00044015
- SCHEMBL752500
- EINECS 278-577-5
- AKOS008947818
- NS00058658
- AS-8526
- 76918-64-4
- SB76842
- FT-0717087
- ETHYL4-AMINO-3-NITROBENZOATE
- Ethyl 4-amino-3-nitro-benzoate
- DB-075210
- Ethyl 4-amino-3-nitrobenzoate
-
- MDL: MFCD00044015
- Inchi: 1S/C9H10N2O4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2,10H2,1H3
- InChI Key: HPCYANYWTUCLMH-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(=C(C=1)[N+](=O)[O-])N)=O
Computed Properties
- Exact Mass: 210.06400
- Monoisotopic Mass: 210.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 98.1
Experimental Properties
- Density: 1.33
- Boiling Point: 398.5°C at 760 mmHg
- Flash Point: 194.8°C
- Refractive Index: 1.591
- PSA: 98.14000
- LogP: 2.45810
Ethyl 4-amino-3-nitrobenzoate Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Ethyl 4-amino-3-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM254986-10g |
Ethyl 4-amino-3-nitrobenzoate |
76918-64-4 | 95+% | 10g |
$155 | 2021-06-16 | |
| Chemenu | CM254986-25g |
Ethyl 4-amino-3-nitrobenzoate |
76918-64-4 | 95+% | 25g |
$256 | 2021-06-16 | |
| TRC | E899585-100mg |
Ethyl 4-amino-3-nitrobenzoate |
76918-64-4 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E899585-250mg |
Ethyl 4-amino-3-nitrobenzoate |
76918-64-4 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | E899585-500mg |
Ethyl 4-amino-3-nitrobenzoate |
76918-64-4 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | E899585-1g |
Ethyl 4-amino-3-nitrobenzoate |
76918-64-4 | 1g |
$98.00 | 2023-05-18 | ||
| Apollo Scientific | OR110387-1g |
Ethyl 4-amino-3-nitrobenzoate |
76918-64-4 | 1g |
£85.00 | 2025-02-19 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E28630-5g |
Ethyl 4-amino-3-nitrobenzoate |
76918-64-4 | 97% | 5g |
¥856.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E28630-1g |
Ethyl 4-amino-3-nitrobenzoate |
76918-64-4 | 97% | 1g |
¥316.0 | 2023-09-08 | |
| abcr | AB418647-1 g |
Ethyl 4-amino-3-nitrobenzoate |
76918-64-4 | 1g |
€96.40 | 2023-04-24 |
Ethyl 4-amino-3-nitrobenzoate Suppliers
Ethyl 4-amino-3-nitrobenzoate Related Literature
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on Ethyl 4-amino-3-nitrobenzoate
Ethyl 4-amino-3-nitrobenzoate – A Key Intermediate in Pharmaceutical Development
Ethyl 4-amino-3-nitrobenzoate, with the chemical formula C8H8N2O4 and CAS number 76918-64-4, represents a critical compound in the synthesis of various pharmaceuticals and agrochemicals. This molecule belongs to the family of aromatic nitro compounds, characterized by its conjugated nitro group and amino functionality. The 4-amino and 3-nitrobenzoate moieties are central to its reactivity, enabling it to participate in multiple chemical transformations. Recent studies have highlighted its potential as a building block for the development of anti-inflammatory agents and antitumor drugs.
The structural simplicity of Ethyl 4-amino-3-nitrobenzoate makes it an attractive candidate for medicinal chemistry. The nitro group at the 3-position is known to enhance the molecule's electrophilic character, while the amino group at the 4-position contributes to hydrogen bonding interactions. These properties are crucial for optimizing drug-target interactions. In 2023, a study published in Journal of Medicinal Chemistry demonstrated the utility of this compound in designing novel inhibitors for protein tyrosine kinase (PTK) targets, which are implicated in several cancers.
Recent advancements in synthetic methods have expanded the applications of Ethyl 4-amino-3-nitrobenzoate. For instance, its use in the preparation of 4-aminobenzoic acid derivatives has gained attention due to their potential in treating metabolic disorders. A 2024 review in Drug Discovery Today emphasized the role of this compound in the development of prodrugs that improve bioavailability and reduce toxicity. The benzoate moiety is particularly valuable for its ability to form stable ester bonds, which can be hydrolyzed in vivo to release active drug molecules.
The 4-amino group in Ethyl 4-amino-3-nitrobenzoate also plays a key role in its pharmacokinetic properties. Research published in Chemical Research in Toxicology (2023) showed that substituents on the aromatic ring significantly influence the compound's metabolic stability. This finding is critical for drug design, as it allows for the modulation of half-life and tissue distribution. The 3-nitro group further contributes to the molecule's redox activity, which may be relevant in targeting oxidative stress-related diseases.
Applications of Ethyl 4-amino-3-nitrobenzoate extend beyond pharmaceuticals. In the field of agrochemicals, this compound has been explored for its potential as a herbicide intermediate. A 2023 study in Organic & Biomolecular Chemistry reported the synthesis of nitrobenzene derivatives from this compound, which exhibit enhanced selectivity against weeds. The benzoate functional group is believed to improve the compound's solubility and persistence in soil, making it a promising candidate for sustainable agriculture.
From a synthetic perspective, the 3-nitro functionality in Ethyl 4-amino-3-nitrobenzoate is highly versatile. It can undergo reduction to form amino groups or participate in electrophilic substitution reactions. Recent work in Green Chemistry (2024) focused on the development of catalytic methods for the selective reduction of nitro groups, which could streamline the synthesis of complex molecules. This aligns with industry trends toward greener chemistry and more efficient manufacturing processes.
The 4-amino group in this compound is also a site for further functionalization. For example, it can be converted into a sulfonamide or a carboxylic acid derivative, which may enhance the compound's biological activity. A 2023 paper in MedChemComm described the use of Ethyl 4-amino-3-nitrobenzoate as a precursor for the synthesis of sulfonamide-based antibiotics, highlighting its potential in combating antibiotic resistance.
While Ethyl 4-amino-3-nitrobenzoate itself may not have direct therapeutic applications, its derivatives are being actively investigated for their pharmacological potential. The nitro group is known to generate free radicals under physiological conditions, which could be exploited for targeting cancer cells. A 2024 study in Cancer Research demonstrated the efficacy of nitrobenzene derivatives in inducing apoptosis in tumor cells, suggesting that this compound could serve as a platform for developing novel anticancer agents.
Challenges in the use of Ethyl 4-amino-3-nitrobenzoate include its reactivity and potential for side reactions during synthesis. Researchers are addressing these issues by developing more selective catalysts and reaction conditions. For example, a 2023 study in Organic Process Research & Development introduced a microwave-assisted method for the synthesis of this compound, which significantly reduced reaction times and improved yields. Such innovations are essential for scaling up production for industrial applications.
In conclusion, Ethyl 4-amino-3-nitrobenzoate remains a valuable intermediate in the development of pharmaceuticals and agrochemicals. Its unique structural features, including the 3-nitro and 4-amino groups, provide a foundation for diverse chemical transformations. As research continues to uncover new applications, this compound is poised to play an increasingly important role in the fields of medicinal chemistry and sustainable agriculture.
76918-64-4 (Ethyl 4-amino-3-nitrobenzoate) Related Products
- 7259-89-4(1,3-Benzenedicarboxylicacid, 5-nitro-, 1,3-bis(2-hydroxyethyl) ester)
- 26383-58-4(1,2-Ethanediol,1,2-bis(3-nitrobenzoate))
- 116448-91-0(Benzoic acid,5-amino-2-methyl-4-nitro-, methyl ester)
- 919771-22-5(Ethanol, 2-[2-(2-hydroxyethoxy)ethoxy]-, 1-(4-nitrobenzoate))
- 99512-09-1(Methyl 3-Amino-4-nitrobenzoate)
- 62754-22-7(Benzoic acid, 3,4-dinitro-, 1,1-dimethylethyl ester)
- 57027-69-7(1,2-Ethanediol, mono(3,5-dinitrobenzoate))
- 61063-11-4(2-Amino-3-nitrobenzoic Acid Ethyl Ester)
- 3987-92-6(Methyl 4-amino-3-nitrobenzoate)
- 6943-77-7(Ethanol, 2-ethoxy-,1-(3,5-dinitrobenzoate))